molecular formula C7H9NO B071727 5,6-Dihydro-1H-pyrrolizin-3(2H)-one CAS No. 177273-92-6

5,6-Dihydro-1H-pyrrolizin-3(2H)-one

Cat. No. B071727
CAS RN: 177273-92-6
M. Wt: 123.15 g/mol
InChI Key: LTFXAZYZGKRUDR-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H-pyrrolizin-3(2H)-one, also known as DHP, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. DHP is a cyclic imine that has a pyrrolizine core structure. It has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

  • Organic Synthesis and Chemical Properties :

    • 2,3-Dihydro-1H-pyrrolizines, including derivatives of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one, have been synthesized from proline and 3-alkoxyacroleins, showcasing their utility in organic synthesis (Walizei & Breitmaier, 1990).
    • The structures of pyrrolizin-3-one and its 1,2-dihydro derivative were investigated, providing insights into their molecular structures which are crucial for applications in synthetic chemistry (Blockhuys et al., 2001).
  • Medicinal Chemistry and Pharmacology :

    • A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This study highlights the potential of these compounds in treating cognitive disorders (Butler et al., 1987).
    • 5-Thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives were synthesized and shown to have significant antileukemic activity, indicating their potential in cancer treatment (Ladurée et al., 1989).
  • Structural Analyses and Material Science :

    • The crystal structure of 2,2-Bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one was determined, providing essential data for the understanding of its chemical behavior and potential applications in material science (Ali et al., 2010).

properties

IUPAC Name

1,2,5,6-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXAZYZGKRUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1H-pyrrolizin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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